![molecular formula C17H15IN2O4S B2639261 3-(1H-吲哚-3-基)-2-[(4-碘苯基)磺酰胺基]丙酸 CAS No. 1042416-76-1](/img/structure/B2639261.png)

3-(1H-吲哚-3-基)-2-[(4-碘苯基)磺酰胺基]丙酸

货号 B2639261

CAS 编号:

1042416-76-1

分子量: 470.28

InChI 键: MVLKUOWQUKEMEY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

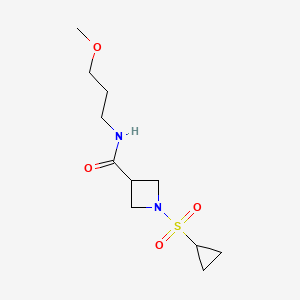

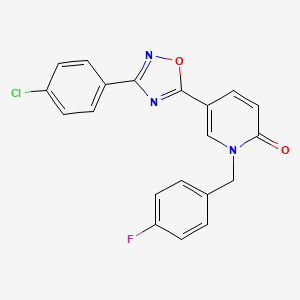

The compound is a derivative of indolepropionic acid, which is an auxin-like plant hormone . The structure suggests that it has an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole ring attached to a propanoic acid group, with a 4-iodophenylsulfonylamino group attached to the second carbon of the propanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids . The presence of the carboxylic acid group suggests it might have acidic properties, and the iodine atom might make it heavier and less volatile than related compounds without halogens.科学研究应用

- Indole-3-propionic acid serves as a reactant for the preparation of fluorescent analogues of strigolactones . Strigolactones are plant hormones involved in root development, symbiosis, and signaling. These fluorescent analogues help researchers study strigolactone-related processes and interactions .

- Researchers utilize indole-3-propionic acid in the synthesis of ligands for melanocortin receptors . These receptors play essential roles in regulating various physiological functions, including skin pigmentation, energy homeostasis, and anti-inflammatory responses .

- Indole-3-propionic acid is a precursor for developing agonists targeting the histamine H4 receptor . Activation of this receptor is associated with immune responses, inflammation, and allergic reactions .

- The compound is also used in the preparation of NR2B/NMDA receptor antagonists. These antagonists modulate glutamate signaling and are relevant in neurological research, particularly related to memory, learning, and excitotoxicity .

- Indole-3-propionic acid serves as an important raw material and intermediate in organic synthesis. It contributes to the production of various pharmaceutical compounds and agrochemicals .

- In the field of dyestuff and colorants, this compound finds applications due to its chemical properties and structural features .

- Researchers have studied indole-3-propionic acid as an adjunct to improve perfusion after liver transplantation. Its potential impact on blood flow and tissue viability is of interest in this context .

Fluorescent Analogues of Strigolactones

Melanocortin Receptor Ligands

Histamine H4 Receptor Agonists

NR2B/NMDA Receptor Antagonists

Organic Synthesis and Pharmaceuticals

Dyestuff and Colorants

Adjunct for Improving Perfusion After Liver Transplant

安全和危害

属性

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKUOWQUKEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2639186.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)